molecular formula C13H19N3O B8021831 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide

1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide

Cat. No.: B8021831
M. Wt: 233.31 g/mol
InChI Key: OJNIXGZEYAVYQB-UHFFFAOYSA-N
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Description

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl core and a carboxylic acid dimethylamide functional group. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide involves several steps, typically starting with the preparation of the bipyridinyl core. Common synthetic routes include:

    Cyclization Reactions: The formation of the hexahydro-bipyridinyl core can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Functional Group Modification: Introduction of the carboxylic acid dimethylamide group is usually carried out through amidation reactions, where the carboxylic acid is reacted with dimethylamine in the presence of coupling agents.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Industrial applications may involve its use in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This binding can result in the inhibition or activation of the target, leading to downstream effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, binding to a receptor may trigger a signaling cascade, while enzyme inhibition can block a metabolic pathway.

Comparison with Similar Compounds

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,2,3,4-tetrahydroquinoxalines and 1,2,3,4-tetrahydropyridines share structural similarities with the hexahydro-bipyridinyl core.

    List of Similar Compounds: Examples include 1,2,3,4-tetrahydroquinoxaline, 1,2,3,4-tetrahydropyridine, and their derivatives.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNIXGZEYAVYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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